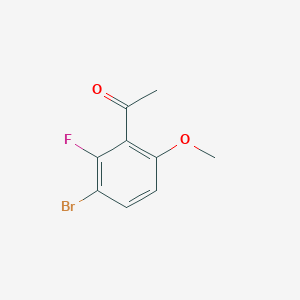

3'-Bromo-2'-fluoro-6'-methoxyacetophenone

Description

3'-Bromo-2'-fluoro-6'-methoxyacetophenone is a halogenated acetophenone derivative featuring bromine (Br) at the 3' position, fluorine (F) at the 2' position, and a methoxy group (-OCH₃) at the 6' position on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its structural complexity arises from the electronic and steric effects of the substituents, which influence reactivity and physical properties.

Halogenation: Bromination of a pre-fluorinated and methoxylated acetophenone precursor. For example, bromination of 2'-fluoro-6'-methoxyacetophenone (prepared via Grignard reactions or nitrile hydrolysis, as seen in ) under controlled conditions .

Demethylation-Halogenation: A two-step process involving demethylation of a methoxy group followed by halogenation, though this is speculative based on related compounds in and .

Properties

IUPAC Name |

1-(3-bromo-2-fluoro-6-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5(12)8-7(13-2)4-3-6(10)9(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGUFJCZYPAHSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3'-Bromo-2'-fluoro-6'-methoxyacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-2-fluoro-6-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3'-Bromo-2'-fluoro-6'-methoxyacetophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Formation of substituted ethanones with different functional groups.

Reduction: Formation of 1-(3-bromo-2-fluoro-6-methoxyphenyl)ethanol.

Oxidation: Formation of 1-(3-bromo-2-fluoro-6-hydroxyphenyl)ethanone.

Scientific Research Applications

3'-Bromo-2'-fluoro-6'-methoxyacetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3'-Bromo-2'-fluoro-6'-methoxyacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Physical Properties :

- Expected molecular weight: ~263.05 g/mol (C₉H₇BrFO₃).

- Melting point: Likely between 50–100°C, inferred from analogs like 2'-hydroxy-6'-methoxyacetophenone (m.p. 56–57°C, ) and brominated derivatives (e.g., 3-bromo-2-hydroxy-6-methoxyacetophenone, ).

- Spectroscopic Characteristic IR peaks for ketone (C=O, ~1640–1650 cm⁻¹) and substituent-specific signals in NMR (e.g., methoxy singlet at ~3.8 ppm, fluorine coupling patterns) .

Comparison with Similar Compounds

The structural and functional similarities of 3'-bromo-2'-fluoro-6'-methoxyacetophenone to other acetophenone derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis:

Substituent Positioning and Electronic Effects

*Estimated based on analogs.

Biological Activity

3'-Bromo-2'-fluoro-6'-methoxyacetophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H8BrF O2

- Molecular Weight : 267.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting their function or modulating their activity. The specific pathways involved depend on the target molecules and the biological context in which they are studied .

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for further development as an antibiotic agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the potential of this compound as a lead candidate for anticancer drug development .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against common bacterial strains. The compound exhibited notable inhibitory activity, particularly against Staphylococcus aureus, suggesting its utility as a scaffold for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.